molecular formula C26H22ClN5O3 B2499326 7-(2-chlorophenyl)-2-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539833-91-5

7-(2-chlorophenyl)-2-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2499326
CAS RN: 539833-91-5
M. Wt: 487.94
InChI Key: RVTGWMSIZWYHFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-chlorophenyl)-2-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H22ClN5O3 and its molecular weight is 487.94. The purity is usually 95%.
BenchChem offers high-quality 7-(2-chlorophenyl)-2-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-chlorophenyl)-2-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

A study detailed the synthesis of a series of triazolopyrimidines, including variants similar to the queried compound, employing the Biginelli protocol. This research emphasized the antimicrobial and antioxidant activities of these compounds, showcasing their potential in therapeutic applications beyond their structural novelty (Gilava et al., 2020).

Advanced Heterocyclic Synthesis

Another research avenue explored the heterocyclic synthesis involving triazolopyrimidines, where methods like the use of dihalogentriphenylphosphorane in heterocyclensynthesis were investigated. This approach offers a pathway to creating complex molecules with potential pharmaceutical relevance (Wamhoff et al., 1993).

Antimicrobial and QSAR Studies

In a related study, triazolopyrimidine derivatives were synthesized and evaluated for their QSAR and potential anticonvulsant properties. This highlights the chemical's versatility in drug design and its potential for developing new therapeutic agents (Divate & Dhongade-Desai, 2014).

Mechanistic Insights into Heterocyclic Reactions

Research into the rearrangement of thiazolopyrimidines into triazolopyrimidines provided valuable mechanistic insights. This work not only advanced the understanding of heterocyclic chemistry but also opened new routes for synthesizing compounds with potential biological activities (Lashmanova et al., 2019).

properties

IUPAC Name

7-(2-chlorophenyl)-2-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN5O3/c1-15-22(25(34)29-20-12-5-6-13-21(20)35-2)23(18-10-3-4-11-19(18)27)32-26(28-15)30-24(31-32)16-8-7-9-17(33)14-16/h3-14,23,33H,1-2H3,(H,29,34)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTGWMSIZWYHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)O)N1)C4=CC=CC=C4Cl)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-chlorophenyl)-2-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.